2-Chloro-3-acetylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroquinolin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)9-6-8-4-2-3-5-10(8)13-11(9)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCAAPUPTPBSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 3 Acetylquinoline
Classical and Contemporary Approaches to the Quinoline (B57606) Nucleus
The quinoline framework is a ubiquitous motif in medicinal chemistry and materials science. Its synthesis has been a subject of intense research for over a century, leading to the development of numerous named reactions.
Friedländer Condensation and its Adaptations in Quinoline Synthesis
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a cornerstone in quinoline chemistry. organicreactions.orgwikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, in the presence of an acid or base catalyst. organicreactions.orgorganic-chemistry.orgjk-sci.com The reaction proceeds through an initial aldol-type condensation, followed by cyclodehydration to form the quinoline ring. wikipedia.orgorganic-chemistry.org
The general mechanism of the Friedländer synthesis can follow two primary pathways. The first involves an initial aldol (B89426) addition between the 2-amino-substituted carbonyl compound and the enolizable ketone, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol condensation and subsequent elimination of water to yield the quinoline derivative. wikipedia.org
Over the years, numerous adaptations have been developed to improve the efficiency and scope of the Friedländer synthesis. These include the use of various catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org Modern variations often employ microwave irradiation to accelerate the reaction and improve yields, sometimes under solvent-free conditions. organic-chemistry.orgjk-sci.com These adaptations have expanded the utility of the Friedländer synthesis, making it a versatile tool for the preparation of a wide array of substituted quinolines. organic-chemistry.org
Direct Synthesis of 2-Chloro-3-acetylquinoline
While the functionalization of a pre-formed quinoline ring is a viable route, direct synthetic methods that install the chloro and acetyl groups in a single sequence are often more efficient. The Vilsmeier-Haack reaction has emerged as a powerful tool for this purpose.
Vilsmeier-Haack Acetylation Protocols
The Vilsmeier-Haack reaction traditionally involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). niscpr.res.inrsc.org However, by substituting DMF with N,N-dimethylacetamide (DMA), the reaction can be adapted for acetylation. tandfonline.comtandfonline.com This modification provides a direct route to acetylated aromatic compounds.
The Vilsmeier-Haack cyclization of acetanilides is a particularly elegant method for the one-pot synthesis of 2-chloro-3-acetylquinolines. tandfonline.comtandfonline.com In this process, the Vilsmeier reagent derived from DMA and POCl₃ reacts with an acetanilide (B955) to effect both cyclization and acetylation, affording the desired product in a single transformation.
The efficiency of the Vilsmeier-Haack cyclization for synthesizing 2-chloro-3-acetylquinolines is highly dependent on the reaction conditions. Key parameters that are often optimized include the molar ratio of the reactants and the reaction temperature. For the synthesis of 2-chloro-3-formylquinolines from acetanilides using the DMF/POCl₃ system, studies have shown that the optimal molar ratio of acetanilide to DMF to POCl₃ is 1:3:12. rroij.com Increasing the molar equivalents of POCl₃ has been found to improve the yield, with the maximum yield being obtained with 12 moles of POCl₃ at a temperature of 90°C. niscpr.res.in
The nature of the substituents on the starting acetanilide also plays a crucial role. Electron-donating groups on the aromatic ring of the acetanilide generally lead to higher yields and shorter reaction times compared to electron-withdrawing groups. niscpr.res.inresearchgate.net For instance, the presence of a methoxy (B1213986) group at the meta-position of the acetanilide facilitates the reaction, while nitro groups can completely inhibit the formation of the quinoline product. niscpr.res.in
Table 1: Optimization of Vilsmeier-Haack Reaction for 2-chloro-3-formylquinoline Synthesis
| Acetanilide:DMF:POCl₃ Molar Ratio | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| 1:3:3 | 80-90 | Low | rroij.com |
| 1:3:6 | 80-90 | Moderate | rroij.com |
| 1:3:12 | 90 | High | niscpr.res.inrroij.com |
| 1:3:15 | 80-90 | Slight Decrease | niscpr.res.in |
A significant advancement in the Vilsmeier-Haack synthesis of 2-chloro-3-acetylquinolines has been the use of micellar catalysis. tandfonline.comtandfonline.com The introduction of surfactants such as cetyltrimethylammonium bromide (CTAB), sodium dodecyl sulfate (B86663) (SDS), and Triton-X 100 has been shown to dramatically accelerate the reaction rate. tandfonline.comtandfonline.comjocpr.comresearchgate.net These reactions are typically carried out in solvents like acetonitrile (B52724), dichloromethane (B109758) (DCM), or dichloroethane (DCE), with acetonitrile often being the superior choice. tandfonline.com
The use of micellar media allows for the efficient synthesis of this compound derivatives from acetanilides in a one-pot procedure. tandfonline.com This method is particularly effective for deactivated acetanilides and offers a significant improvement over classical thermal conditions. tandfonline.com The reaction proceeds by refluxing the acetanilide with the DMA/POCl₃ reagent in the presence of the surfactant, leading to the desired product in good yields within a significantly reduced reaction time of 45–90 minutes. tandfonline.comtandfonline.com
Table 2: Vilsmeier-Haack Acetylation in Micellar Media
| Surfactant | Solvent | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| CTAB | Acetonitrile | 45-90 | Good | tandfonline.com |
| SDS | Acetonitrile | 45-90 | Good | tandfonline.com |
| Triton-X 100 | Acetonitrile | 45-90 | Good | tandfonline.com |
While the POCl₃-based Vilsmeier reagent is the most common, alternative reagents have also been explored for similar transformations. For instance, the use of thionyl chloride (SOCl₂) in place of POCl₃ with DMF can also generate a Vilsmeier reagent capable of effecting cyclization reactions with acetanilides. jocpr.com
Furthermore, other activating agents for amides have been reported in the broader context of Vilsmeier-Haack type reactions. These include reagents like MsCl-DMF/DMAc and trichlorotriazine (B8581814) derivatives, which can also generate the reactive halomethyleniminium salt intermediates necessary for these transformations. While not specifically detailed for the synthesis of this compound in the provided context, their utility in related formylation and cyclization reactions suggests their potential applicability.
Regioselectivity and Yield Considerations in Vilsmeier-Haack Reactions
The Vilsmeier-Haack (VH) reaction is a powerful tool for the formylation and acetylation of activated aromatic and heterocyclic compounds. The synthesis of 2-chloro-3-acetylquinolines can be achieved in a one-pot procedure via the cyclization of acetanilides using a Vilsmeier reagent derived from N,N-dimethylacetamide (DMA) and phosphorus oxychloride (POCl₃). tandfonline.com
The regioselectivity of the Vilsmeier-Haack cyclization of N-arylacetamides is a critical aspect of the synthesis. The reaction consistently yields the 2-chloro-3-acylquinoline isomer. This high degree of regioselectivity is a key advantage of the method. The reaction proceeds through an electrophilic substitution of a halomethyleniminium salt onto the acetanilide, followed by cyclization to form the quinoline ring. tandfonline.com
Yields are significantly influenced by the nature and position of substituents on the starting acetanilide. Research has shown that electron-donating groups on the aromatic ring of the acetanilide generally lead to better yields and can accelerate the reaction. researchgate.net For instance, acetanilides with electron-donating groups at the meta-position are particularly effective in facilitating the cyclization. researchgate.netniscpr.res.in Conversely, the presence of electron-withdrawing groups tends to decrease the yield, and in some cases, such as with nitroacetanilides, the reaction may not proceed to completion. niscpr.res.in
The reaction conditions, including the molar ratio of the Vilsmeier reagent and temperature, are also optimized to maximize yields. Studies on the related synthesis of 2-chloro-3-formylquinolines found that using a significant excess of POCl₃ (e.g., 12 moles) at elevated temperatures (e.g., 90°C) produced the highest yield. niscpr.res.in Furthermore, the use of micellar media, such as cetyltrimethylammonium bromide (CTAB), sodium dodecyl sulphate (SDS), and Triton-X100, has been shown to dramatically accelerate Vilsmeier-Haack acetylations and improve the yields of this compound derivatives under milder reflux conditions. tandfonline.com
Table 1: Vilsmeier-Haack Synthesis of Substituted 2-Chloro-3-formylquinolines from Acetanilides niscpr.res.in
| Entry | Substituent in Acetanilide | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | H | 16 | 62 |
| 2 | 6-CH₃ | 15 | 65 |
| 3 | 7-CH₃ | 12 | 75 |
| 4 | 8-CH₃ | 10 | 70 |
| 5 | 6-OCH₃ | 14 | 68 |
| 6 | 7-OCH₃ | 10 | 80 |
| 7 | 6-Cl | 18 | 55 |
| 8 | 7-Cl | 16 | 60 |
This table illustrates the effect of substituents on the synthesis of the analogous 2-chloro-3-formylquinolines, providing insight into trends applicable to this compound synthesis.
Synthesis via Organometallic Reagents (e.g., Grignard Reagents)
The application of organometallic reagents, such as Grignard reagents, presents an alternative strategy for constructing substituted quinolines. While direct, one-pot synthesis of this compound from simple precursors using Grignard reagents is not a commonly cited primary route, these reagents are instrumental in the functionalization of pre-formed heterocyclic rings.
A plausible, though less direct, approach involves the reaction of a Grignard reagent with a suitable quinoline precursor. For example, a robust method has been developed for the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-ones through the addition of various Grignard reagents to 4-amino-2-chloronicotinonitrile. mdpi.com This process involves addition, acidolysis, and cyclocondensation steps. mdpi.com A similar strategy could be envisioned for quinoline synthesis, where a Grignard reagent equivalent to an acetyl anion (e.g., acetylmagnesium bromide, though challenging to prepare and use) or a protected variant is added to a 2-chloroquinoline-3-carbonitrile (B1354263) or a related electrophilic precursor. The formation of chloro-based Grignard reagents can be challenging and often requires specific conditions, such as using higher boiling solvents like THF and activating the magnesium. reddit.com
Conversion from Related Quinoline Precursors (e.g., 2-hydroxy-3-acylquinolines)
This compound can be synthesized from other quinoline derivatives. A key precursor is the corresponding 2-hydroxy-3-acylquinoline, which exists in tautomeric equilibrium with its 2-oxo form (a quinolin-2-one). The hydrolysis of 2-chloro-3-formylquinolines using aqueous acetic acid is a known route to produce 2-oxo-1,2-dihydroquinoline-3-carbaldehydes. nih.gov
The reverse transformation, converting the 2-hydroxy or 2-oxo group to a 2-chloro group, is a standard and crucial reaction in quinoline chemistry. This chlorination is typically achieved by treating the 2-hydroxy-3-acylquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃), often in a suitable solvent. orientjchem.org This reaction allows for the introduction of the reactive chloro group at the 2-position, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, making the 2-chloro derivative a valuable synthetic intermediate.
Synthesis of Key Intermediates and Analogs (e.g., 2-Chloro-3-formylquinolines)
The synthesis of 2-chloro-3-formylquinolines is of paramount importance as they are not only analogs but also direct precursors and key intermediates for a vast array of more complex quinoline-based heterocycles. The Vilsmeier-Haack reaction is the most efficient and widely adopted method for their preparation. niscpr.res.innih.gov
The standard procedure involves the reaction of various substituted acetanilides with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction mixture is typically cooled initially and then heated to temperatures between 80-90°C for several hours to facilitate the cyclization. chemijournal.comchemijournal.comchemijournal.com This process provides direct access to 2-chloro-3-formylquinolines with good to moderate yields. niscpr.res.in
Mechanistic Investigations of Intermediate Formation
The mechanism for the formation of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction has been investigated and is understood to proceed through several distinct steps. nih.gov
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
Electrophilic Attack: The electron-rich aromatic ring of the acetanilide attacks the electrophilic carbon of the Vilsmeier reagent. This is typically the rate-determining step.
Cyclization: The intermediate formed undergoes an intramolecular cyclization. The amide oxygen attacks the newly formed iminium carbon, leading to a six-membered ring intermediate.
Dehydration and Rearrangement: Subsequent elimination of water and rearrangement steps lead to the formation of a dichlorinated intermediate.
Final Hydrolysis: The reaction is quenched with water (hydrolysis), which converts the iminium salt moiety at the 3-position into a formyl (aldehyde) group, yielding the final 2-chloro-3-formylquinoline product. nih.gov
This mechanistic pathway accounts for the observed regioselectivity, where the chlorine atom is consistently found at the 2-position and the formyl group at the 3-position of the quinoline ring.
Chemical Reactivity and Derivatization of 2 Chloro 3 Acetylquinoline
Nucleophilic Substitution Reactions at the C-2 Position
The chlorine atom at the C-2 position of the quinoline (B57606) ring is a labile leaving group, making this site highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functionalities, significantly expanding the molecular diversity accessible from this starting material.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazines, Amines)
The reaction of 2-chloro-3-acetylquinoline with various nitrogen-based nucleophiles, such as hydrazines and amines, is a well-established method for constructing new carbon-nitrogen bonds and for the synthesis of fused heterocyclic systems. For instance, the reaction of 2-chloro-3-acetylquinolines with hydrazine (B178648) can lead to the formation of 3,4-disubstituted-1H-pyrazolo[3,4-b]quinolines. mdpi.comnih.gov This transformation proceeds through an initial nucleophilic substitution of the chlorine atom by the hydrazine, followed by an intramolecular cyclization involving the acetyl group. The resulting pyrazolo[3,4-b]quinoline scaffold is of significant interest due to its presence in various biologically active compounds.
Similarly, reactions with other amines can be employed. The general reactivity of 2-chloroquinoxalines with aromatic amines in the presence of a base like potassium carbonate has been documented, leading to the corresponding 2-arylamino derivatives. mdpi.com This highlights a common strategy for C-N bond formation at the C-2 position of similar chloro-substituted azaheterocycles. The reaction of 2-chloroquinoline (B121035) derivatives with various nucleophiles, including nitrogen-containing ones, is a fundamental process in the elaboration of these scaffolds. rsc.org
Reactions with Oxygen- and Sulfur-Containing Nucleophiles
Analogous to nitrogen nucleophiles, oxygen- and sulfur-containing nucleophiles can also readily displace the C-2 chlorine atom. While specific examples directly involving this compound with oxygen nucleophiles were not prominently detailed in the searched literature, the general principle of nucleophilic aromatic substitution on chloroquinolines is well-known. For instance, reactions with alkoxides would be expected to yield the corresponding 2-alkoxy-3-acetylquinoline derivatives.
Reactions with sulfur nucleophiles, such as thiols, are also a viable pathway for derivatization. The reaction of 4-chloro-3-quinolinesulfonic acid with sodium hydrosulfide (B80085) has been shown to produce the corresponding thione, demonstrating the reactivity of chloroquinolines towards sulfur nucleophiles. researchgate.net This suggests that this compound would similarly react with thiols or sulfide (B99878) reagents to afford 2-thio- or 2-alkylthio-3-acetylquinoline derivatives. These sulfur-containing products can serve as intermediates for further synthetic manipulations. The broader context of nucleophilic substitution on similar heterocyclic systems supports the feasibility of these transformations. rsc.org
Reactions of the Acetyl Group (C-3)
The acetyl group at the C-3 position offers a second, highly valuable reaction site for chemical modification. Its carbonyl functionality allows for a range of classical and modern organic transformations, leading to the generation of diverse molecular architectures.
Condensation Reactions with Aldehydes: Formation of Chalcone (B49325) Derivatives
One of the most widely utilized transformations of the acetyl group is the Claisen-Schmidt condensation with various aromatic or heteroaromatic aldehydes. iitr.ac.inrasayanjournal.co.in This reaction, typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide, leads to the formation of α,β-unsaturated ketones known as chalcones. rasayanjournal.co.insapub.org The general reaction involves the deprotonation of the methyl group of the acetyl moiety to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable chalcone derivative.
The synthesis of 1-(2-chloro-6-substituted-quinoline-3-yl)-3-(4-substituted phenyl) prop-2-en-1-ones has been reported, where substituted 2-chloro-3-acetylquinolines were reacted with different benzaldehydes in the presence of potassium hydroxide and a phase transfer catalyst at low temperatures. sapub.org This method provides access to a library of quinoline-containing chalcones, which are valuable intermediates in their own right. iitr.ac.innih.gov
Subsequent Cyclization Reactions of Chalcones: Synthesis of Heterocyclic Systems (e.g., 1,5-Benzodiazepines)
The chalcone derivatives obtained from this compound are versatile precursors for the synthesis of various fused heterocyclic systems. The α,β-unsaturated ketone functionality is an excellent Michael acceptor and can also participate in condensation reactions.
A significant application of these chalcones is in the synthesis of 1,5-benzodiazepines. sapub.orgresearchgate.net The reaction of a quinolinyl chalcone with o-phenylenediamine (B120857) in a suitable solvent leads to the formation of a seven-membered benzodiazepine (B76468) ring fused to a benzene (B151609) ring. sapub.org The mechanism involves an initial Michael addition of one of the amino groups of o-phenylenediamine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the benzodiazepine ring. nih.govnih.gov This reaction provides a straightforward route to complex polycyclic structures incorporating both quinoline and benzodiazepine motifs. sapub.orgcore.ac.uk
Furthermore, these chalcones can be used to synthesize other heterocyclic rings. For example, reaction with hydrazine or substituted hydrazines can yield pyrazoline derivatives. nih.gov Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazolines, and reactions with urea (B33335) or thiourea (B124793) can produce pyrimidine (B1678525) derivatives. nih.gov
Other Transformations of the Acetyl Moiety
Beyond condensation reactions, the acetyl group can undergo other transformations to generate further structural diversity. While the searched literature primarily focused on the formation and subsequent reactions of chalcones, other potential reactions of the acetyl group include its reduction to an alcohol, oxidation to a carboxylic acid, or its conversion to other functional groups via standard organic methodologies. For example, the acetyl group in similar quinoline systems has been converted into an enaminone by reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which can then be used to construct other heterocyclic rings like pyrazoles and isoxazoles. researchgate.net These transformations further highlight the synthetic potential of this compound as a versatile starting material.
Annulation and Ring-Forming Reactions
Annulation, or ring-forming, reactions are a cornerstone of the chemical derivatization of this compound. These reactions leverage the existing quinoline framework to build additional heterocyclic rings, resulting in polycyclic structures with potential applications in medicinal chemistry and materials science.
Synthesis of Fused Heterocycles (e.g., Pyrazoloquinolines, Pyranoquinolines)
The acetyl and chloro groups in this compound are prime sites for annulation reactions to form fused heterocycles like pyrazoloquinolines and pyranoquinolines.
Pyrazoloquinolines: The reaction of 2-chloro-3-acetylquinolines with hydrazine is a common method for synthesizing 3,4-disubstituted-1H-pyrazolo[3,4-b]quinolines. mdpi.com This transformation proceeds by initial reaction at the acetyl group, followed by cyclization involving the chloro substituent. mdpi.com The resulting pyrazoloquinoline scaffold is a key structure in various biologically active compounds. mdpi.com
Pyranoquinolines: Pyrano[2,3-b]quinolin-2-ones can be synthesized from 2-chloro-3-formylquinolines, a close analog of this compound, through cyclic condensation with sodium acetate (B1210297) and acetic acid, often facilitated by microwave irradiation. elixirpublishers.com This method provides a rapid and efficient route to these linear benzaza analogues of coumarins. elixirpublishers.com The reactivity of the chloro group in the resulting pyranoquinolines allows for further functionalization. researchgate.net For instance, 5-chloro-2H-pyrano[3,2-c]quinolin-2-ones, derived from the corresponding pyranoquinolones, can undergo nucleophilic substitution with amines and amino acids. researchgate.net
The following table summarizes the synthesis of fused heterocycles from this compound and its analogs:
| Starting Material | Reagent(s) | Product | Reference |
| This compound | Hydrazine | 3,4-disubstituted-1H-pyrazolo[3,4-b]quinoline | mdpi.com |
| 2-Chloro-3-formylquinoline | Sodium acetate, Acetic acid | Pyrano[2,3-b]quinolin-2-one | elixirpublishers.com |
| 5-Chloro-2H-pyrano[3,2-c]quinolin-2-one | Amines, Amino acids | Amino pyrano[3,2-c]quinolines | researchgate.net |
Multi-component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and this compound analogs are valuable substrates in such transformations. nih.gov For example, 2-chloro-3-formylquinolines can participate in one-pot reactions with various building blocks to generate highly functionalized heterocyclic systems.
One notable MCR involves the reaction of 2-chloro-3-formylquinolines, acetophenones, and boronic acid derivatives in the presence of a palladium catalyst. This domino reaction proceeds through an initial aldol (B89426) condensation and Michael addition, followed by a Suzuki coupling to yield highly functionalized quinolines. chim.it Another example is the l-proline (B1679175) catalyzed reaction of 2-chloro-3-formylquinolines with compounds like 6-amino-pyrimidine-2,4(1H,3H)-diones and 5-methyl-2,4-dihydro-3H-pyrazol-3-one to produce complex fused systems such as dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. nih.gov
These MCRs highlight the utility of the 2-chloro-3-acylquinoline scaffold in diversity-oriented synthesis. The table below provides examples of multi-component reactions involving 2-chloro-3-formylquinoline.
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |
| 2-Chloro-3-formylquinoline | Acetophenone | Arylboronic acid | PdCl2(PPh3)2 | Highly functionalized quinoline | chim.it |
| 2-Chloro-3-formylquinoline | 6-Amino-pyrimidine-2,4(1H,3H)-dione | 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | l-proline, ethanol, reflux | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-dione | nih.gov |
| 2-Chloro-3-formylquinoline | 5,5-Dimethylcyclohexane-1,3-dione | 6-Amino-pyrimidine-2,4(1H,3H)-dione | l-proline, ethanol, reflux | Dihydrobenzo[b]pyrimido Current time information in Bangalore, IN.researchgate.netnaphthyridine-2,4(1H,3H)-dione | nih.gov |
Transition-Metal-Catalyzed Transformations
Transition-metal catalysis has significantly expanded the synthetic utility of this compound and its derivatives, enabling a range of cross-coupling and cyclization reactions. chim.it
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)
The chloro group at the C-2 position of the quinoline ring is particularly susceptible to displacement in transition-metal-catalyzed cross-coupling reactions. nih.gov This reactivity allows for the introduction of various substituents, leading to a diverse array of functionalized quinolines.
Sonogashira Coupling: The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for modifying the this compound scaffold. organic-chemistry.org Palladium-catalyzed Sonogashira coupling of 2-chloroquinolines with terminal acetylenes proceeds efficiently, often in the presence of a copper(I) co-catalyst and an amine base. chim.itresearchgate.net This reaction has been utilized in domino sequences, for instance, the coupling of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes followed by dimerization to form novel quinolinium salts. researchgate.net A one-pot domino aldol condensation/Michael addition/Sonogashira coupling of 2-chloro-3-formylquinolines has also been developed. semanticscholar.org
Suzuki Coupling: The Suzuki coupling reaction, which pairs an organoboron compound with an organohalide, is another key transformation for functionalizing 2-chloroquinolines. organic-chemistry.org The Suzuki-Miyaura arylation of 2-chloroquinolines with arylboronic acids can be achieved using various palladium catalytic systems. chim.it This reaction has been employed in the synthesis of complex polycyclic compounds and is a crucial step in the preparation of precursors for organic light-emitting diodes (OLEDs). chim.it The reactivity of the C-2 chloro group is generally higher than other halogen substituents on the quinoline ring, allowing for selective coupling. nih.gov
The following table details examples of Sonogashira and Suzuki cross-coupling reactions with 2-chloroquinoline derivatives.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |
| Sonogashira | 2-Chloro-3-(chloromethyl)quinoline | Terminal acetylene | Palladium catalyst | Dimer quinolinium salt | researchgate.net |
| Sonogashira | 2-Chloro-3-formylquinoline | Terminal acetylene | Pd/Cu co-catalyst | 2-Alkynyl-3-formylquinoline | semanticscholar.org |
| Suzuki | 2-Chloroquinoline | Arylboronic acid | NaPdCl4, ligand | 2-Arylquinoline | chim.it |
| Suzuki | 2-Chloro-3-nitroquinoline | Phenylboronic acid | Pd catalyst | 2-Phenyl-3-nitroquinoline | chim.it |
Cycloisomerization and Domino Reactions
Transition metals can also catalyze intramolecular cyclization and domino reactions of appropriately substituted this compound derivatives. These reactions often proceed via the formation of new rings through the isomerization of functional groups.
For example, 2-alkynylquinoline-3-carboxaldehydes, which can be prepared from 2-chloro-3-formylquinolines via Sonogashira coupling, undergo silver-catalyzed domino hydroarylation/cycloisomerization with heteroarenes to yield pyranoquinolines. chim.it Platinum-catalyzed cycloisomerization of 3-alkynyl-2-arylquinolines leads to the formation of benzo[c]acridines. chim.it Domino reactions involving an initial cross-coupling followed by a cyclization are also prevalent. For instance, a domino Sonogashira coupling followed by dimerization has been reported for 2-chloro-3-(chloromethyl)quinolines. researchgate.net These reactions provide efficient routes to complex polycyclic aromatic systems.
Spectroscopic and Structural Characterization in Research of 2 Chloro 3 Acetylquinoline and Its Derivatives
Advanced Spectroscopic Techniques for Elucidating Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of 2-chloro-3-acetylquinoline derivatives, the protons of the quinoline (B57606) ring typically appear in the aromatic region (δ 7.0-9.0 ppm). For instance, in a series of chalcones derived from this compound, the quinoline protons were observed in this range. sapub.orgsapub.org The acetyl group's methyl protons present a characteristic singlet peak further upfield. For example, the methyl protons of the acetyl group in 1-(2-chloro-6-methylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one appear as a singlet at δ 2.18 ppm. sapub.org The chemical shifts and coupling constants of the quinoline protons provide valuable information about the substitution pattern on the aromatic ring. sapub.orgsapub.org
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group in 3-acetylquinoline (B1336125) derivatives is typically observed at a downfield chemical shift, often around 196-203 ppm. rsc.orgacs.org For instance, the carbonyl carbon in 1-(4-phenylquinolin-2-yl)propan-1-one was observed at δ 203.29 ppm in CDCl₃ and δ 202.51 ppm in DMSO-d₆. acs.org The carbons of the quinoline ring give rise to a series of signals in the aromatic region of the spectrum, with their precise chemical shifts being sensitive to the nature and position of substituents. rsc.orgacs.org
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1,3-bis(2-chloro-6-methylquinolin-3-yl)prop-2-en-1-one | CDCl₃ | 2(CH₃) | 2.18 (s, 6H) |
| Hβ | 7.34 (d, 1H, J=12.6 Hz) | ||
| H₅-2quinoline | 7.48 (s, 2H) | ||
| H₇,-2quinoline | 7.50-7.52 (d, 2H) | ||
| H₈-2quinoline | 7.55-7.56 (d, 2H) | ||
| Hα | 7.83 (d, 1H, J=12.6 Hz) | ||
| H₄, -2quinoline | 8.58 (s, 2H) | ||
| 1-(2-chloro-6-methylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one | CDCl₃ | -CH₃ | 2.39 (s, 3H) |
| H₂, H₆-phenyl | 7.12-7.15 (d, 2H) | ||
| Hβ | 7.17-7.19 (d, 1H, J = 11.4 Hz) | ||
| H₃, H₅-phenyl | 7.32-7.34(d, 2H) | ||
| H₅-quinoline | 7.45(s, 1H) | ||
| H₇-quinoline | 7.55-7.58(d,1H) | ||
| H₈, -quinoline | 7.67-7.68(d,1H) | ||
| Hα | 7.89 (d, 1H, J = 11.4 Hz) | ||
| H₄, quinoline | 8.73(s,1H) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound and its derivatives, the most characteristic absorption bands are those corresponding to the carbonyl (C=O) stretching of the acetyl group and the C=N and C=C stretching vibrations of the quinoline ring.
The C=O stretching vibration typically appears as a strong band in the region of 1630-1700 cm⁻¹. For a series of chalcones derived from this compound, the C=O stretching frequency was observed in the range of 1632-1655 cm⁻¹. sapub.orgsapub.org For instance, 1,3-bis(2-chloro-6-methylquinolin-3-yl)prop-2-en-1-one shows a C=O band at 1632 cm⁻¹. sapub.org The stretching vibrations of the quinoline ring (C=N and C=C) are usually found in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is also expected to be present at lower wavenumbers.
Table 2: Characteristic IR Absorption Bands for this compound Derivatives
| Compound/Derivative | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| 1,3-bis(2-chloro-6-methylquinolin-3-yl)prop-2-en-1-one | 1632 | C=O stretch |
| 3062, 2883 | C-H stretch | |
| 1-(2-chloro-6-methylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 1635 | C=O stretch |
| 3115, 2980 | C-H stretch | |
| 1-(2-chloro-6-methylquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 1635 | C=O stretch |
| 3069, 2880 | C-H stretch |
Data compiled from various research articles. sapub.orgsapub.org
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
For this compound derivatives, the mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of the chlorine atom, an isotopic peak (M⁺+2) with approximately one-third the intensity of the molecular ion peak is also observed, which is characteristic of compounds containing one chlorine atom. For example, the mass spectrum of 1,3-bis(2-chloro-6-methylquinolin-3-yl)prop-2-en-1-one shows a molecular ion peak at m/z 407.29 and an M⁺+2 peak at m/z 409. sapub.org Fragmentation patterns can reveal the loss of specific groups, such as the acetyl group or the chlorine atom, providing further structural confirmation.
Raman Spectroscopy
Raman spectroscopy provides information about vibrational modes within a molecule and is complementary to IR spectroscopy. A study on 2-chloro-3-quinolinecarboxaldehyde, a related compound, utilized FT-Raman spectroscopy to analyze its vibrational spectra. researchgate.net While specific Raman data for this compound is not detailed in the provided search results, the technique is valuable for studying the vibrational properties of such compounds, particularly for bonds that are weakly active in IR spectroscopy.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions.
The crystal structure of several derivatives of this compound has been determined. For example, the structure of 3-acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one was solved, revealing a monoclinic crystal system. nih.gov Another study on (2E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one determined its triclinic crystal structure. nih.gov These studies provide detailed geometric parameters, such as the planarity of the quinoline ring system and the conformation of the acetyl group relative to the ring. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice, are also elucidated. nih.govnih.gov For instance, in 3-acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one, intermolecular C—H···O hydrogen bonds contribute to the crystal packing. nih.gov
Table 3: Crystallographic Data for a Derivative of this compound
| Parameter | 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one |
|---|---|
| Formula | C₁₉H₁₆ClNO₂ |
| Molecular Weight | 325.78 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.6480 (8) |
| b (Å) | 17.5756 (11) |
| c (Å) | 9.9694 (7) |
| β (°) | 103.245 (8) |
| Volume (ų) | 1645.5 (2) |
| Z | 4 |
Data from a published crystal structure report. nih.gov
Computational and Theoretical Investigations of 2 Chloro 3 Acetylquinoline Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and properties of molecules. For quinoline (B57606) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311+G(d,p)), are utilized to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net While specific DFT studies exclusively on 2-chloro-3-acetylquinoline are not extensively documented in publicly available literature, the methodologies applied to closely related analogs such as 2-acetyl-6-chloro-4-arylquinoline and 2-chloro-3-formyl quinoline derivatives provide a robust framework for understanding its behavior. researchgate.netresearchgate.net
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
For quinoline derivatives, the HOMO is typically distributed over the quinoline ring system, while the LUMO is often localized on the quinoline ring and any electron-withdrawing substituents. acs.org In the case of this compound, the acetyl group at the C3 position and the chloro group at the C2 position are expected to influence the electronic distribution and the energies of the frontier orbitals.
Table 1: Representative Frontier Molecular Orbital Energies for a this compound System (Calculated using DFT)
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Note: The values in this table are representative and based on typical DFT calculations for similar quinoline derivatives. They are intended for illustrative purposes and are not experimentally determined values for this compound.
Molecular Geometry Optimization
Theoretical geometry optimization aims to find the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. For quinoline systems, DFT calculations have been shown to provide optimized geometries that are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netacs.org The optimization process involves iterative calculations to adjust bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. mdpi.com
The optimized geometry of this compound would reveal the planarity of the quinoline ring and the orientation of the acetyl and chloro substituents. This information is critical for understanding steric effects and intermolecular interactions.
Table 2: Representative Optimized Geometrical Parameters for a this compound System (Calculated using DFT)
| Bond/Angle | Value (Å/°) |
| C2-Cl Bond Length | 1.74 |
| C3-C(O) Bond Length | 1.49 |
| C(O)-CH3 Bond Length | 1.52 |
| C2-C3-C(O) Bond Angle | 121.5 |
| Cl-C2-N1 Bond Angle | 115.8 |
Note: The values in this table are representative and based on typical DFT calculations for similar quinoline derivatives. They are intended for illustrative purposes and are not experimentally determined values for this compound.
Vibrational Frequency Analysis
Vibrational frequency analysis, performed on the optimized geometry, serves two main purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it allows for the prediction of the infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. acs.org
For this compound, characteristic vibrational modes would include the C=O stretching of the acetyl group, C-Cl stretching, and various stretching and bending modes of the quinoline ring. Theoretical calculations can aid in the assignment of complex experimental spectra. nuph.edu.ua
Table 3: Representative Calculated Vibrational Frequencies for a this compound System (Calculated using DFT)
| Vibrational Mode | Frequency (cm⁻¹) |
| C=O Stretch (Acetyl) | 1695 |
| C-Cl Stretch | 780 |
| Quinoline Ring C=N Stretch | 1580 |
| Quinoline Ring C-H Stretch | 3050-3150 |
Note: The values in this table are representative and based on typical DFT calculations for similar quinoline derivatives. They are intended for illustrative purposes and are not experimentally determined values for this compound.
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction. nih.gov
Electrophilicity Index, Electronegativity, Chemical Potential, and Hardness/Softness
Chemical Potential (μ) and Electronegativity (χ) : The chemical potential is related to the "escaping tendency" of an electron from a system and is calculated as μ = (E_HOMO + E_LUMO) / 2. Electronegativity, a measure of an atom's ability to attract electrons, is the negative of the chemical potential (χ = -μ). researchgate.net
Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of the resistance to a change in electron distribution and is calculated as η = (E_LUMO - E_HOMO) / 2. Chemical softness is the reciprocal of hardness (S = 1 / 2η) and indicates a higher propensity for chemical reactions. researchgate.net
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons and is calculated as ω = μ² / 2η. A higher electrophilicity index suggests a greater capacity to act as an electrophile. researchgate.net
These descriptors for this compound can be estimated using the energies of the frontier molecular orbitals.
Table 4: Representative Quantum Chemical Descriptors for a this compound System (Calculated using DFT)
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -4.30 |
| Electronegativity (χ) | 4.30 |
| Chemical Hardness (η) | 2.20 |
| Chemical Softness (S) | 0.23 |
| Electrophilicity Index (ω) | 4.20 |
Note: The values in this table are representative and based on typical DFT calculations for similar quinoline derivatives. They are intended for illustrative purposes and are not experimentally determined values for this compound.
In Silico Modeling for Biological Activity Prediction
In silico methods, which utilize computer simulations, are increasingly employed to predict the biological activity of chemical compounds, thereby accelerating the drug discovery process. ucj.org.uanih.gov For quinoline derivatives, which are known to exhibit a wide range of biological activities, in silico modeling can help identify potential therapeutic targets and predict pharmacokinetic properties. nih.gov
While specific in silico studies on this compound are not widely reported, the general approach involves molecular docking simulations. In these simulations, the 3D structure of the compound is docked into the active site of a biological target (e.g., an enzyme or receptor) to predict the binding affinity and interaction modes. This can provide insights into the compound's potential as an inhibitor or modulator of the target's function. For instance, in silico studies on other quinoline derivatives have explored their potential as anticancer, antimicrobial, or anti-inflammatory agents. ucj.org.uaresearchgate.net The predicted binding energies and interactions can guide the synthesis and experimental testing of new drug candidates.
Molecular Docking Studies (e.g., Enzyme Binding Affinity)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as a this compound derivative, and a protein's active site. Such studies are pivotal in drug discovery for predicting the binding affinity and mode of action of novel compounds.
Research on quinoline derivatives has demonstrated their potential as inhibitors for various enzymes. For instance, molecular docking studies on quinoline derivatives have been performed against target proteins like DNA topoisomerase I, which is crucial for DNA replication and repair in cancer cells. arabjchem.org These studies help in understanding the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
In one study, various quinoline derivatives were docked against selected target proteins of Bacillus subtilis, revealing ideal binding energies. nih.gov For example, two quinoline derivatives, Q1 and Q2, when docked against the protein with PDB ID: 2VAM, showed binding energies of -4.63 kcal/mol and -4.46 kcal/mol, respectively. nih.gov Against another protein (PDB ID: 1FSE), the binding energies were -3.51 kcal/mol for Q1 and -6.34 kcal/mol for Q2. nih.gov These findings suggest that these compounds can form stable complexes with the target proteins, potentially inhibiting their function. nih.gov
Similarly, docking studies of thiopyrano[2,3-b]quinoline derivatives against the anticancer target protein CB1a (PDB ID: 2IGR) have shown binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov These computational results are instrumental in identifying promising candidates for further experimental validation.
| Compound/Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Quinoline Derivative Q1 | 2VAM (B. subtilis) | -4.63 | nih.gov |
| Quinoline Derivative Q2 | 2VAM (B. subtilis) | -4.46 | nih.gov |
| Quinoline Derivative Q1 | 1FSE (B. subtilis) | -3.51 | nih.gov |
| Quinoline Derivative Q2 | 1FSE (B. subtilis) | -6.34 | nih.gov |
| Thiopyrano[2,3-b]quinoline Derivative 4 | CB1a (2IGR) | -6.1 | nih.gov |
Structure-Activity Relationship (SAR) Derivations from Computational Models
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for deriving these relationships. QSAR models correlate the chemical structure of compounds with their biological activity using statistical methods.
For quinoline derivatives, QSAR studies have been employed to predict their efficacy in various applications, including as corrosion inhibitors and anticancer agents. bioline.org.brrsc.org These models utilize molecular descriptors, which are numerical values that describe the chemical and physical properties of a molecule. Descriptors such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and molecular weight are calculated using quantum chemical methods like Density Functional Theory (DFT). bioline.org.brresearchgate.net
A study on quinoline derivatives as corrosion inhibitors developed a QSAR model that successfully predicted their inhibition efficiencies. bioline.org.br The model showed a high correlation coefficient (R² of 0.9994), indicating its reliability. bioline.org.br The analysis revealed that properties like HOMO energy and the number of electrons transferred from the inhibitor to the metal surface were positively correlated with inhibition efficiency, while LUMO energy and the energy gap (BG) showed a negative correlation. bioline.org.br
In the context of anticancer activity, SAR studies on 2-arylquinoline derivatives have shown that lipophilicity plays a significant role in their cytotoxic effects. rsc.org More lipophilic quinoline derivatives generally exhibited better activity against cancer cell lines like HeLa and PC3. rsc.org These computational insights are crucial for the rational design of new quinoline-based compounds with enhanced biological activities.
| Molecular Descriptor | Correlation with Biological Activity (e.g., Corrosion Inhibition) | Reference |
|---|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Positive | bioline.org.br |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Negative | bioline.org.br |
| Energy Gap (BG) | Negative | bioline.org.br |
| Dipole Moment | Negative | bioline.org.br |
| Electrons Transferred (ΔN) | Positive | bioline.org.br |
Photophysical Properties and Theoretical Spectroscopy (e.g., TD-DFT for Absorption Spectra)
The photophysical properties of molecules, such as their absorption and emission of light, are critical for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.comnih.gov Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the electronic absorption spectra and other photophysical characteristics of molecules. nih.govnih.govug.edu.gh
TD-DFT calculations can determine the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations also provide information about the nature of these transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. rsc.org
For quinoline-based systems, TD-DFT studies have been instrumental in understanding their potential as fluorescent materials and photosensitizers. mdpi.comug.edu.gh For instance, investigations into pyrazolo[3,4-b]quinolines, which can be synthesized from this compound, have explored their fluorescent properties for use as sensors. mdpi.commdpi.com Theoretical studies on metal complexes of quinoline derivatives have also been conducted to evaluate their suitability for OLED applications. nih.gov These studies focus on parameters like the energies of singlet and triplet excited states, spin-orbit coupling, and radiative and non-radiative decay rates to predict the efficiency of these complexes as emitters. nih.gov
The combination of DFT for ground-state properties and TD-DFT for excited-state properties provides a comprehensive understanding of the photophysical behavior of this compound and its derivatives, guiding the design of new materials with tailored optical properties. nih.govnih.gov
In Vitro Biological Activities and Pharmacological Relevance Excluding Human Data
Antimicrobial Efficacy (Antibacterial, Antifungal)
Derivatives of 2-chloroquinoline (B121035) are recognized for their broad-spectrum antimicrobial properties. annexpublishers.comorientjchem.org The core structure is a valuable pharmacophore in the development of new antimicrobial agents to combat drug-resistant pathogens. nih.gov
In Vitro Screening Methodologies
The antimicrobial potential of compounds derived from 2-chloroquinoline is commonly assessed using established in vitro methods. researchgate.net The broth dilution method is a frequently employed technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. researchgate.netresearchgate.net This can be performed in macrodilution (test tubes) or microdilution (microtiter plates) formats. researchgate.net
Another prevalent method is the agar (B569324) diffusion test, which includes variations like the agar cup, agar ditch, and paper disc methods. orientjchem.orgresearchgate.net In these assays, the compound diffuses through the agar medium, and its effectiveness is determined by the size of the inhibition zone around the point of application. orientjchem.org These screening techniques are essential for the preliminary evaluation of the antibacterial and antifungal activities of new synthetic compounds. researchgate.netnih.gov
Structure-Activity Relationships in Antimicrobial Agents
The antimicrobial activity of quinoline (B57606) derivatives is significantly influenced by their structural modifications. Studies on various analogs of 2-chloroquinoline reveal that the nature and position of substituents on the quinoline ring play a crucial role in their efficacy. researchgate.net For instance, the introduction of different aryl or heteroaryl rings, often connected by various spacer groups, can modulate the antimicrobial spectrum and potency. researchgate.net
Research has shown that specific derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. orientjchem.orgresearchgate.net For example, certain 2-chloroquinoline derivatives have demonstrated significant inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. orientjchem.org The antibacterial and antifungal potency is often compared to standard drugs like Amikacin, Ketoconazole, Ampicillin (B1664943), and Amphotericin B to gauge their relative effectiveness. orientjchem.orgresearchgate.net
| Compound Type | Test Method | Organism | Result |
|---|---|---|---|
| 2-Chloroquinoline Derivatives | Broth Dilution | Bacteria & Fungi | MIC values determined researchgate.net |
| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Filter Paper Disc | S. aureus, E. coli, C. albicans | Moderate to good activity observed orientjchem.org |
| 2-Hetarylquinolines | MIC Assay | Streptococcus pneumoniae | Higher activity than ampicillin for some derivatives researchgate.net |
| 2-Hetarylquinolines | MIC Assay | Aspergillus fumigatus | Higher potency than amphotericin B for some derivatives researchgate.net |
In Vitro Anticancer and Antitumor Potency
Quinoline and its derivatives have been extensively investigated for their potential as anticancer agents, demonstrating efficacy against a variety of cancer cell lines. These compounds can induce cytotoxic effects through multiple mechanisms of action.
Evaluation in Cancer Cell Lines (e.g., HCT-116, HepG2, KB)
The in vitro anticancer activity of 2-chloroquinoline derivatives is frequently evaluated against a panel of human cancer cell lines. Commonly used lines include HCT-116 (colon carcinoma), HepG2 (hepatocellular carcinoma), and KB (oral squamous cell carcinoma), among others. researchgate.netasianpubs.org The cytotoxic potential is typically quantified by determining the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Studies have shown that certain derivatives of 2-chloro-3-acetylquinoline exhibit significant antiproliferative effects. For instance, novel heterocyclic compounds synthesized from this scaffold have been tested against colon, liver, and breast cancer cell lines, with some showing potent cytotoxic activity. researchgate.netresearchgate.net The efficacy of these compounds is often compared to standard chemotherapeutic drugs like doxorubicin. researchgate.net
| Compound Type | Cell Line | Cancer Type | Result |
|---|---|---|---|
| 2-Hetarylquinolines | HepG-2 | Hepatocellular Carcinoma | Promising growth inhibitory effect researchgate.net |
| Novel Quinoline Derivatives | HCT-116 | Colon Carcinoma | Potent activity observed researchgate.net |
| Novel Quinoline Derivatives | MCF-7 | Breast Carcinoma | Significant activity reported researchgate.net |
Proposed Mechanisms of Action (e.g., Microtubule Disruption, Apoptosis Induction, Cell Cycle Arrest)
The anticancer effects of quinoline derivatives are attributed to several mechanisms of action at the cellular level. One of the key mechanisms is the disruption of microtubule dynamics. mdpi.com Microtubules are essential for cell division, and agents that interfere with their polymerization or depolymerization can lead to mitotic arrest and subsequent cell death. mdpi.comnih.gov
Many anticancer compounds, including certain quinoline derivatives, induce apoptosis, or programmed cell death, in cancer cells. nih.gov This process is often characterized by events such as the activation of caspases and cleavage of poly-ADP-ribose polymerase (PARP). nih.govscispace.com The induction of apoptosis can be a consequence of cell cycle arrest, typically at the G2/M phase, which prevents cancer cells from completing mitosis. nih.govnih.gov Studies on various cancer cell lines have demonstrated that microtubule-damaging agents can trigger either apoptosis or G2/M arrest, depending on the cell type. nih.gov
Other In Vitro Bioactivities (e.g., Enzyme Inhibition, Antioxidant Properties)
Beyond their antimicrobial and anticancer effects, derivatives of 2-chloroquinoline have been explored for other in vitro biological activities, including enzyme inhibition and antioxidant properties.
Some 2-chloroquinoline-based compounds have been designed as enzyme inhibitors. For example, they have been investigated as potential inhibitors of cysteine proteases, which are crucial for the life cycle of certain viruses. nih.gov The 2-chloroquinoline moiety can act as a pharmacophore that binds to the active site of enzymes, leading to their inhibition. nih.gov
Additionally, quinoline derivatives have been evaluated for their antioxidant potential. The ability of these compounds to scavenge free radicals is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.netnih.gov Certain synthesized 2-chloroquinoline-3-carbaldehydes and their derivatives have shown significant radical scavenging activity, indicating their potential to act as antioxidants. researchgate.net The antioxidant capacity is influenced by the specific substituents on the quinoline ring. nih.gov
Enzyme Target Identification and Inhibition Assays
Direct experimental data identifying specific enzyme targets for this compound and detailing its inhibitory activity through assays are not extensively available in the public domain. The exploration of the bioactivity of novel compounds like this compound often commences with computational, or in silico, studies to predict potential biological targets. These methods are crucial in guiding further experimental validation.
In silico approaches such as molecular docking and inverse virtual screening are instrumental in predicting the binding affinity of a ligand to a variety of macromolecular targets. For quinoline-based compounds, these computational techniques have been employed to identify potential enzyme targets. For instance, studies on other quinoline derivatives have suggested potential interactions with enzymes like HIV reverse transcriptase and those involved in cancer pathways nih.gov. Molecular docking simulations of 2-acetyl quinoline analogues have been used to investigate their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy niscpr.res.in.
While specific enzymatic inhibition data for this compound is scarce, the broader class of quinoline derivatives has been shown to inhibit various enzymes. This includes, but is not limited to, kinases, proteases, and polymerases, which are often implicated in a range of diseases. The functionalization of the quinoline core, such as the presence of a chloro group at the 2-position and an acetyl group at the 3-position, is expected to modulate the binding affinity and selectivity towards specific enzyme targets. The electron-withdrawing nature of the chlorine atom and the hydrogen-bonding potential of the acetyl group can significantly influence the interaction with amino acid residues in an enzyme's active site.
Future research would likely involve screening this compound against a panel of known enzymes, particularly those that have been identified as targets for other quinoline-based therapeutic agents. High-throughput screening followed by detailed enzymatic assays would be necessary to determine its specific inhibitory profile and potency.
Role as Precursors for Biologically Active Agents
The chemical scaffold of this compound makes it a valuable precursor for the synthesis of more complex, biologically active molecules. The reactivity of the chloro and acetyl groups allows for a variety of chemical transformations, leading to the generation of diverse libraries of compounds for biological screening. Although direct examples of syntheses starting from this compound are not widely reported, the closely related compound, 2-chloro-3-formylquinoline, serves as an excellent surrogate to illustrate this potential. The synthetic utility of 2-chloro-3-formylquinoline has been extensively demonstrated in the preparation of a range of heterocyclic compounds with significant biological activities nih.govresearchgate.netallresearchjournal.com.
The acetyl group in this compound can undergo reactions typical of ketones, such as condensation reactions to form chalcones, which are known precursors for flavonoids and other bioactive molecules. The chlorine atom at the 2-position is a good leaving group, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of fused heterocyclic systems.
For example, derivatives of 2-chloro-3-formylquinoline have been used to synthesize novel quinoline-based compounds with potential antimicrobial and anticancer activities. These synthetic pathways often involve the reaction of the formyl group to form Schiff bases or chalcone-like structures, followed by cyclization reactions facilitated by the reactive chloro group researchgate.net. It is highly probable that this compound could be employed in analogous synthetic strategies.
The following table summarizes the types of biologically active agents that have been synthesized from the related precursor, 2-chloro-3-formylquinoline, highlighting the potential applications for this compound.
| Precursor Compound | Reaction Type | Resulting Compound Class | Potential Biological Activity |
| 2-Chloro-3-formylquinoline | Condensation with active methylene (B1212753) compounds | Chalcones | Antimicrobial, Anti-inflammatory |
| 2-Chloro-3-formylquinoline | Reaction with hydrazines | Pyrazolines | Antimicrobial, Anticancer |
| 2-Chloro-3-formylquinoline | Reaction with thiourea (B124793) and active methylene compounds | Pyrimidine (B1678525) derivatives | Antimicrobial |
| 2-Chloro-3-formylquinoline | Vilsmeier-Haack reaction derivatives | Fused quinoline heterocycles | Diverse pharmacological activities |
Given the structural similarity, it is reasonable to extrapolate that this compound could serve as a versatile starting material for the synthesis of a wide array of novel heterocyclic compounds with potential therapeutic applications. The exploration of its synthetic utility is a promising avenue for the discovery of new biologically active agents.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The classical synthesis of 2-chloro-3-formylquinolines, a close structural analog of 2-Chloro-3-acetylquinoline, often involves the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and dimethylformamide. chemijournal.com While effective, these reagents pose environmental and handling challenges. Future synthetic endeavors should prioritize the development of greener and more sustainable methodologies.
Key areas for exploration include:
Catalytic Approaches: Investigating transition-metal-catalyzed C-H activation and acylation of 2-chloroquinoline (B121035) precursors would offer a more atom-economical and direct route.
Flow Chemistry: The implementation of continuous flow reactors could enhance reaction efficiency, improve safety by minimizing the handling of hazardous reagents, and facilitate scalability.
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic strategies could provide highly selective and environmentally benign pathways to this compound and its derivatives.
A comparative analysis of existing and proposed synthetic strategies is presented below:
| Synthetic Method | Reagents | Conditions | Advantages | Disadvantages |
| Vilsmeier-Haack (analogue) | POCl₃, DMF | High Temperature | Well-established, good yields | Harsh reagents, hazardous byproducts |
| Proposed Catalytic Acylation | Transition metal catalyst, Acylating agent | Milder conditions | High atom economy, potentially fewer steps | Catalyst cost and screening required |
| Proposed Flow Chemistry | Optimized reagents in a continuous flow system | Precise control over parameters | Enhanced safety, scalability, and efficiency | Initial setup cost |
Exploration of Undiscovered Reactivity Profiles
The reactivity of this compound is largely inferred from its formyl counterpart, which readily undergoes reactions such as the Cannizzaro reaction, condensation, and cycloaddition. nih.govias.ac.in A systematic investigation into the unique reactivity of the acetyl group in this specific quinoline (B57606) framework is a crucial next step.
Future research should focus on:
Reactions at the Acetyl Group: Exploring a diverse range of transformations of the acetyl moiety, such as α-functionalization, oxidation, reduction, and conversion to other functional groups, will significantly expand the synthetic utility of the parent compound.
Multicomponent Reactions: Designing novel one-pot multicomponent reactions involving this compound can lead to the rapid assembly of complex heterocyclic systems with potential biological activities. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent at the 2-position is a prime handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide array of substituents and the synthesis of novel derivatives.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design
Computational chemistry offers a powerful lens to understand the electronic structure, reactivity, and potential interactions of this compound. While quantum computational studies have been performed on the analogous 2-chloroquinoline-3-carboxaldehyde to analyze its vibrational spectroscopy and chemical reactivity, a dedicated computational investigation of the acetyl derivative is warranted. researchgate.net
Future computational work should include:
Density Functional Theory (DFT) Calculations: To elucidate the molecule's geometric and electronic properties, predict its reactivity through frontier molecular orbital analysis, and calculate its spectroscopic signatures.
Reaction Mechanism Simulations: To model the transition states and energy profiles of potential reactions, providing insights that can guide the design of more efficient synthetic protocols.
Molecular Docking Studies: To predict the binding modes and affinities of this compound derivatives with various biological targets, thereby guiding the design of new therapeutic agents.
Diversification of Biological Screening for New Therapeutic Applications (in vitro)
The quinoline core is a well-established pharmacophore present in numerous drugs with a wide range of biological activities. sci-hub.box While derivatives of 2-chloroquinolines have been screened for antibacterial and antifungal properties, the specific biological profile of this compound remains largely unexplored. annexpublishers.com
A comprehensive in vitro screening campaign is essential to uncover its therapeutic potential. This should encompass a broad panel of assays, including:
Anticancer Activity: Screening against a diverse panel of human cancer cell lines to identify potential antiproliferative effects.
Antimicrobial Activity: Testing against a wider range of pathogenic bacteria and fungi, including drug-resistant strains.
Enzyme Inhibition Assays: Evaluating its potential to inhibit key enzymes implicated in various diseases, such as kinases, proteases, and phosphatases.
Antiviral Activity: Screening against a variety of viruses to explore its potential as an antiviral agent.
The following table summarizes potential areas for biological screening:
| Therapeutic Area | Target | Rationale |
| Oncology | Various cancer cell lines | Quinoline derivatives have shown potent anticancer activity. |
| Infectious Diseases | Bacterial and fungal strains | The 2-chloroquinoline scaffold is known for its antimicrobial properties. annexpublishers.com |
| Inflammation | Pro-inflammatory enzymes (e.g., COX, LOX) | Many heterocyclic compounds exhibit anti-inflammatory effects. |
| Virology | Viral replication enzymes | The quinoline nucleus is present in some antiviral drugs. |
Integration with Materials Science for Functional Applications (e.g., Fluorescent Sensors)
The inherent photophysical properties of the quinoline ring system make it an attractive scaffold for the development of functional materials. Specifically, quinoline derivatives have been successfully employed as fluorescent sensors for the detection of metal ions. nih.govnih.govresearchgate.net The integration of the this compound core into materials science is a promising avenue for future research.
Potential applications to be explored include:
Fluorescent Chemosensors: Designing and synthesizing derivatives that can selectively detect specific metal ions, anions, or biologically relevant small molecules through changes in their fluorescence emission. The acetyl group provides a convenient site for further functionalization to introduce specific recognition moieties.
Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of metal complexes or polymeric materials incorporating the this compound unit for potential use in display and lighting technologies.
Molecular Probes for Bioimaging: Developing fluorescent probes based on this scaffold for the imaging of cellular processes and components.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-3-acetylquinoline, and how do reaction conditions influence yield and purity?
- Methodology : Modified Vilsmeier-Haack reactions are commonly employed for acetylquinoline derivatives. For instance, using phosphoryl chloride (POCl₃) as a chlorinating agent and dimethylformamide (DMF) as a catalyst at 80–100°C yields this compound. Adjusting stoichiometric ratios of POCl₃ and reaction time (6–12 hours) can optimize purity (≥95%) .
- Data Contradictions : Some studies report side products like 3-acetyl-2-hydroxyquinoline due to incomplete chlorination. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare with NMR (¹H, ¹³C) spectra for structural validation .
Q. How can the thermal stability and degradation pathways of this compound be characterized under laboratory conditions?
- Methodology : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen atmosphere reveals decomposition onset at ~200°C. Pair with differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to melting (mp: 148–150°C observed in related 2-chloroquinoline derivatives) .
- Advanced Tip : Combine with GC-MS to detect volatile degradation byproducts (e.g., chloroacetophenone) and propose degradation mechanisms .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral artifacts minimized?
- Methodology : Use ¹H NMR (400 MHz, CDCl₃) to confirm the acetyl proton at δ 2.6–2.8 ppm and aromatic protons at δ 7.5–8.5 ppm. For ¹³C NMR, the carbonyl carbon typically appears at ~190 ppm. IR spectroscopy (KBr pellet) should show C=O stretching at ~1680 cm⁻¹. Artifacts from moisture or impurities are minimized by rigorous drying under vacuum .
Advanced Research Questions
Q. How do electronic effects of the 2-chloro and 3-acetyl substituents influence the reactivity of quinoline in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows regioselectivity at the C4 position due to electron-withdrawing effects of Cl and acetyl groups .
- Data Gaps : Conflicting reports exist on C6 vs. C4 reactivity; use X-ray crystallography (e.g., monoclinic P2₁/c space group) to resolve ambiguity in bond angles and substituent positioning .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis, and how is reproducibility quantified?
- Methodology : Implement design of experiments (DoE) with variables like temperature, solvent polarity, and catalyst loading. Use ANOVA to identify critical factors (e.g., POCl₃ concentration contributes 60% variance in yield). Reproducibility is quantified via RSD ≤5% across three independent batches .
- Case Study : A 2023 study reduced variability by pre-drying DMF over molecular sieves and standardizing quenching protocols (ice-cold water vs. gradual temperature reduction) .
Q. How does this compound interact with biological targets, and what computational models predict its binding affinity?
- Methodology : Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) shows hydrogen bonding between the acetyl group and Lys721. Validate with SPR (surface plasmon resonance) assays to measure KD values (nM range). Compare with in vitro IC₅₀ data from cell-based assays (e.g., MTT for cytotoxicity) .
- Contradictions : Some models overestimate affinity due to solvation effects; correct with explicit solvent MD simulations (AMBER) .
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
